Riociguat-13C-d3
CAS No.:
Cat. No.: VC13619851
Molecular Formula: C20H19FN8O2
Molecular Weight: 426.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C20H19FN8O2 |
---|---|
Molecular Weight | 426.4 g/mol |
IUPAC Name | methyl N-[4,6-diamino-2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]-N-(trideuterio(113C)methyl)carbamate |
Standard InChI | InChI=1S/C20H19FN8O2/c1-28(20(30)31-2)15-16(22)25-18(26-17(15)23)14-12-7-5-9-24-19(12)29(27-14)10-11-6-3-4-8-13(11)21/h3-9H,10H2,1-2H3,(H4,22,23,25,26)/i1+1D3 |
Standard InChI Key | WXXSNCNJFUAIDG-KQORAOOSSA-N |
Isomeric SMILES | [2H][13C]([2H])([2H])N(C1=C(N=C(N=C1N)C2=NN(C3=C2C=CC=N3)CC4=CC=CC=C4F)N)C(=O)OC |
SMILES | CN(C1=C(N=C(N=C1N)C2=NN(C3=C2C=CC=N3)CC4=CC=CC=C4F)N)C(=O)OC |
Canonical SMILES | CN(C1=C(N=C(N=C1N)C2=NN(C3=C2C=CC=N3)CC4=CC=CC=C4F)N)C(=O)OC |
Introduction
Chemical Identity and Structural Characteristics
Riociguat-13C-d3 is systematically named as methyl (4,6-diamino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-5-yl)(methyl-¹³C-d₃)carbamate. The compound features a ¹³C isotope at the methyl carbamate group and three deuterium atoms, strategically replacing hydrogen to minimize metabolic interference while maintaining structural integrity .
Molecular Specifications
Property | Value |
---|---|
Molecular Formula | C₁₉¹³CH₁₆D₃FN₈O₂ |
Molecular Weight | 426.43 g/mol |
Unlabeled CAS Number | 625115-55-1 (Riociguat) |
Purity | >95% (HPLC) |
Storage Conditions | -20°C, protected from light |
The isotopic enrichment (>99% for ¹³C and >98% for deuterium) ensures minimal background noise in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications .
Synthesis and Analytical Applications
Synthesis Pathway
Riociguat-13C-d3 is synthesized through a multistep process beginning with the incorporation of ¹³C-labeled methylamine and deuterated methanol into the carbamate moiety. Key intermediates include:
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Pyrazolo[3,4-b]pyridine core: Formed via cyclocondensation of 2-fluorobenzyl hydrazine with 3-cyano-4,6-diaminopyrimidine.
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Isotope introduction: ¹³C-methylation using ¹³C-methyl chloroformate, followed by deuterium exchange at labile hydrogen positions under acidic catalysis .
Impurity Name | CAS Number | Molecular Formula | Molecular Weight |
---|---|---|---|
Riociguat EP Impurity C | 2920299-23-4 | C₂₁H₂₁FN₈O₂ | 436.45 g/mol |
Riociguat M1 Glucuronide | 2298383-28-3 | C₂₅H₂₅FN₈O₈ | 584.52 g/mol |
N-Desmethyl Riociguat | 625115-52-8 | C₁₉H₁₇FN₈O₂ | 408.40 g/mol |
By co-eluting with unlabeled riociguat in LC-MS systems, Riociguat-13C-d3 facilitates accurate quantification of degradation products during stability testing .
Pharmacological Significance and Mechanistic Insights
Metabolic Pathways
Isotope-labeled tracing with Riociguat-13C-d3 has identified two primary metabolites:
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N-Desmethyl Riociguat: Formed via CYP3A4-mediated demethylation (40% of total clearance).
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Riociguat M1 Glucuronide: Conjugated by UGT1A9, accounting for 25% of urinary excretion .
Future Perspectives
Ongoing research leverages Riociguat-13C-d3 to:
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Develop high-sensitivity assays for riociguat in cerebrospinal fluid (LOQ: 0.1 ng/mL).
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Investigate drug-drug interactions with CYP3A4 inhibitors (e.g., ketoconazole).
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Characterize novel impurities in sustained-release formulations.
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